molecular formula C32H48N2O2 B287919 2-N,3-N-bis(4-octoxyphenyl)butane-2,3-diimine

2-N,3-N-bis(4-octoxyphenyl)butane-2,3-diimine

Cat. No.: B287919
M. Wt: 492.7 g/mol
InChI Key: OBGPUSGKIMSYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Bis[4-(octyloxy)phenyl]-2,3-butanediimine: is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two octyloxyphenyl groups attached to a butanediimine core, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[4-(octyloxy)phenyl]-2,3-butanediimine typically involves the reaction of 4-(octyloxy)aniline with 2,3-butanedione under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization ensures the compound’s high purity, which is essential for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis[4-(octyloxy)phenyl]-2,3-butanediimine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the electronic properties of the compound, making it useful in different contexts.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N,N’-Bis[4-(octyloxy)phenyl]-2,3-butanediimine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology: In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with biological molecules makes it a valuable tool in understanding cellular mechanisms.

Medicine: In medicine, derivatives of N,N’-Bis[4-(octyloxy)phenyl]-2,3-butanediimine may have potential therapeutic applications. Research is ongoing to explore its use in drug development and delivery systems.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its properties make it suitable for applications requiring high stability and performance.

Mechanism of Action

The mechanism of action of N,N’-Bis[4-(octyloxy)phenyl]-2,3-butanediimine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and influencing various biochemical pathways. This interaction is crucial for its applications in research and medicine.

Comparison with Similar Compounds

  • 4-Octyloxyphenylboronic acid
  • N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine

Comparison: Compared to similar compounds, N,N’-Bis[4-(octyloxy)phenyl]-2,3-butanediimine stands out due to its unique structural features and versatile reactivity

Properties

Molecular Formula

C32H48N2O2

Molecular Weight

492.7 g/mol

IUPAC Name

2-N,3-N-bis(4-octoxyphenyl)butane-2,3-diimine

InChI

InChI=1S/C32H48N2O2/c1-5-7-9-11-13-15-25-35-31-21-17-29(18-22-31)33-27(3)28(4)34-30-19-23-32(24-20-30)36-26-16-14-12-10-8-6-2/h17-24H,5-16,25-26H2,1-4H3

InChI Key

OBGPUSGKIMSYEP-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCCCC)C

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCCCC)C

Origin of Product

United States

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